Subnanomolar PDE5 Potency and Enhanced Isoform Selectivity Versus Sildenafil and Tadalafil
TPN171 inhibits PDE5 with an IC50 of 0.62 nM . Its selectivity for PDE5 over PDE6 is 32-fold; selectivity over PDE11 is 1,610-fold . By comparison, tadalafil exhibits only 9-fold selectivity over PDE11 , and sildenafil exhibits 375-fold selectivity over PDE1 [1].
| Evidence Dimension | PDE5 inhibitory potency and PDE isoform selectivity |
|---|---|
| Target Compound Data | PDE5 IC50 = 0.62 nM; PDE6 selectivity = 32-fold; PDE11 selectivity = 1,610-fold |
| Comparator Or Baseline | Sildenafil: PDE5 IC50 = 1.6–5.22 nM, PDE1 selectivity = 375-fold; Tadalafil: PDE5 IC50 = 1.8–4.0 nM, PDE11 selectivity = 9-fold |
| Quantified Difference | TPN171 is 2.6–8.4× more potent on PDE5 than sildenafil; 179× more selective for PDE11 than tadalafil |
| Conditions | In vitro enzyme inhibition assays using recombinant human PDE isoforms |
Why This Matters
Higher potency reduces required dose and potential off-target exposure, while superior PDE11 selectivity predicts lower incidence of back pain and myalgia reported with tadalafil.
- [1] Gur, S., et al. (2014). Comparison of phosphodiesterase type 5 (PDE5) inhibitors. PMC Table 3. View Source
